molecular formula C21H20N2O2S B6452455 8-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)quinoline CAS No. 2640976-61-8

8-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)quinoline

Cat. No.: B6452455
CAS No.: 2640976-61-8
M. Wt: 364.5 g/mol
InChI Key: VUESASGYISAYMH-UHFFFAOYSA-N
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Description

8-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)quinoline is a sulfonylated quinoline derivative characterized by a spirocyclic 2-azaspiro[3.3]heptane moiety attached via a sulfonyl linker at the 8-position of the quinoline core.

Properties

IUPAC Name

8-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c24-26(25,19-10-4-8-17-9-5-11-22-20(17)19)23-14-21(15-23)12-18(13-21)16-6-2-1-3-7-16/h1-11,18H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUESASGYISAYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)quinoline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)quinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound Name Substituent at 8-Position Therapeutic Target/Activity Key Findings
8-(Tosyl)quinoline Tosyl (p-toluenesulfonyl) Synthetic intermediate Synthesized via TsMIC decomposition; mechanism involves nucleophilic substitution .
8-(Piperazinylsulfonyl)quinoline Piperazinylsulfonyl 5-HT6 receptor antagonist Exhibits CNS activity; used in combinations for neurodegenerative diseases .
Target Compound 6-Phenyl-2-azaspiro[3.3]heptan-2-ylsulfonyl Undetermined (hypothesized: CNS/angioedema) Spirocyclic substituent may enhance blood-brain barrier penetration vs. piperazinyl analogues .

Pharmacophore Similarity Analysis

highlights field and shape similarity scores between 8-quinoline derivatives and standard antipsychotics:

  • Field similarity order for 8-quinoline derivatives: Clozapine < Risperidone < Ziprasidone < Ketanserin.
  • Chlorination effects: Increases field similarity to ziprasidone for 8-quinolines (vs. decreases for 6-quinolines). Generally enhances similarity to risperidone and ketanserin .

Functional Comparisons with 6-Quinoline Derivatives

  • Field similarity: 8-Quinoline derivatives exhibit higher similarity to ziprasidone than 6-quinoline analogues, suggesting positional isomerism critically impacts target engagement .
  • Synthetic accessibility: 8-Sulfonylation methods (e.g., H-phosphonate-mediated C–H activation) are more efficient than traditional routes for 6-substituted quinolines .

Receptor-Binding and Therapeutic Implications

  • B2-bradykinin receptor angioedema: 8-(Arylmethoxy)quinolines show efficacy, implying sulfonyl variants like the target compound could have overlapping applications .
  • CB2 receptor modulation: Bis-sulfone cannabinoid ligands (e.g., Sch225336) share sulfonyl pharmacophores but lack quinoline cores, underscoring the target compound’s unique hybrid design .

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